![molecular formula C11H10N4O B14897320 n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)
n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine is a heterocyclic compound that features both a pyrazole and a benzoxazole moiety. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine typically involves the condensation of 2-aminobenzoxazole with a pyrazole derivative. One common method includes the reaction of 2-aminobenzoxazole with 3-chloromethyl-1H-pyrazole under basic conditions to yield the desired product. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole or pyrazole rings.
Reduction: Reduced forms of the benzoxazole or pyrazole rings.
Substitution: Substituted derivatives at the pyrazole ring.
Applications De Recherche Scientifique
N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1H-Pyrazol-3-yl)methyl)benzimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
N-((1H-Pyrazol-3-yl)methyl)benzothiazole: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine is unique due to the presence of both pyrazole and benzoxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H10N4O |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
N-(1H-pyrazol-5-ylmethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H10N4O/c1-2-4-10-9(3-1)14-11(16-10)12-7-8-5-6-13-15-8/h1-6H,7H2,(H,12,14)(H,13,15) |
Clé InChI |
NGTAFDARCJNLEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)NCC3=CC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


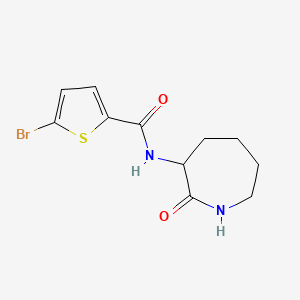

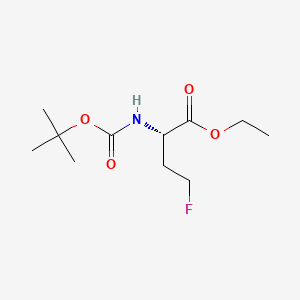

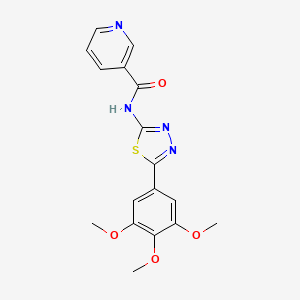
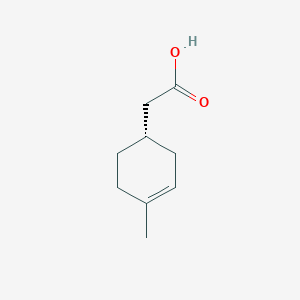
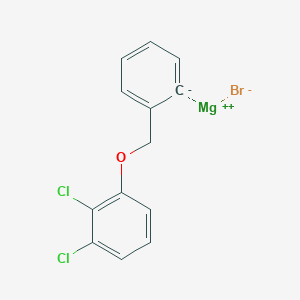


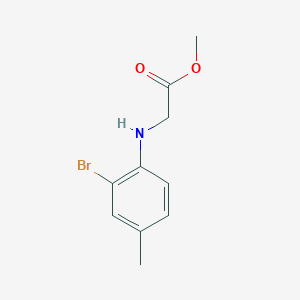
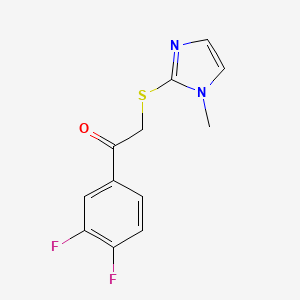
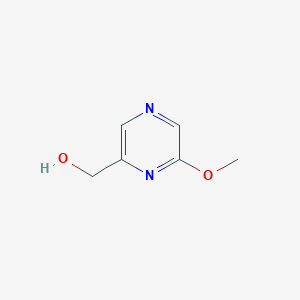
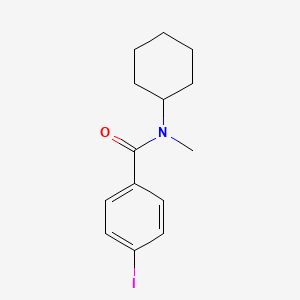
![2-Amino-N-butylbenzo[d]thiazole-6-carboxamide](/img/structure/B14897333.png)
